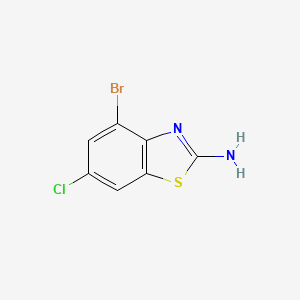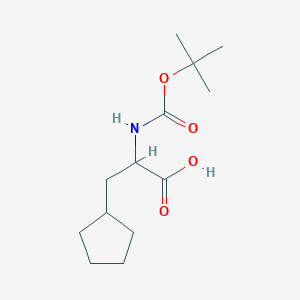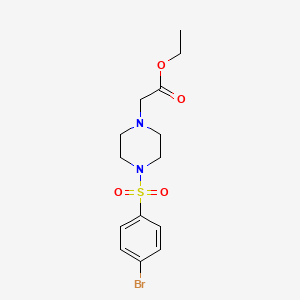
4-Chloro-2-(trifluoromethyl)benzyl bromide
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)benzyl bromide is a chemical compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C8H5BrClF3, and is commonly abbreviated as CCTB. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. CCTB is used in organic synthesis, as a reagent in various chemical reactions, and as a protective group in peptide synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Photoluminescence and Aggregation-Induced Emission Characteristics
4-Chloro-2-(trifluoromethyl)benzyl bromide is utilized in the synthesis of pyridinium bromide derivatives with notable photoluminescence (PL) and aggregation-induced emission (AIE) characteristics. Weng et al. (2018) synthesized derivatives replacing benzyl bromide with 4-trifluoromethyl benzyl bromide, among others, noting significant PL properties and absolute luminescence quantum yields in these compounds, valuable in materials science research (Weng et al., 2018).
Chemical Synthesis and Organic Chemistry
In organic synthesis, this compound demonstrates versatility. For instance, Mongin et al. (1996) illustrated its role in deprotonation reactions of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes under specific conditions, aiding in the exploration of positional ambiguities and selectivities in chemical reactions (Mongin et al., 1996).
Electron Transfer and Radical Generation
The compound plays a crucial role in the study of electron transfer processes. Jouikov and Simonet (2010) explored the one-electron cleavage of benzyl bromides, including 4-nitrobenzyl bromide, at various electrodes. This study highlighted the generation and immobilization of benzyl radicals, offering insights into electrochemical reactions and radical chemistry (Jouikov & Simonet, 2010).
Trifluoromethylation in Drug Discovery
Kawai et al. (2011) reported on the copper-mediated chemoselective trifluoromethylation of benzyl bromides, including those related to this compound. This research is pivotal for medicinal chemistry, as it facilitates the rapid creation of structural diversity in drug candidates (Kawai et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in the synthesis of various compounds It’s known to be used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles , which suggests that it may interact with enzymes or receptors involved in antiviral activities.
Mode of Action
It’s known to participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given its role in the synthesis of antiviral compounds , it may influence pathways related to viral replication or host immune response.
Result of Action
It’s known to be used in the synthesis of compounds with antiviral activities , suggesting that it may contribute to the inhibition of viral replication or enhancement of host immune response.
Action Environment
Safety data suggests that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces , indicating that these environmental factors could potentially affect its stability and reactivity.
Propriétés
IUPAC Name |
1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCKOROEHFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392995 | |
| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-75-9 | |
| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



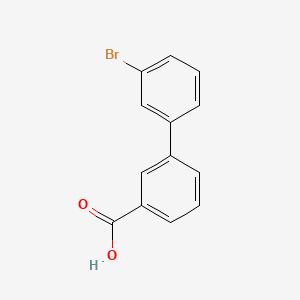

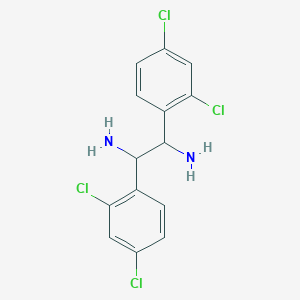


![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
